Computed Lipophilicity (XLogP3) Comparison Against Regioisomeric Bromobenzoate Analogs
The computed lipophilicity (XLogP3) of 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-bromobenzoate is 3.5. [1] This differentiates it from the 2-bromobenzoate and 3-bromobenzoate regioisomers, which have different molecular shapes and hydrogen-bonding capabilities that alter their effective polarity and lipophilicity. These differences are crucial for predicting passive membrane permeability and oral absorption.
| Evidence Dimension | Computed lipophilicity (XLogP3) of the bromobenzoate regioisomer series |
|---|---|
| Target Compound Data | XLogP3 = 3.5 |
| Comparator Or Baseline | 2-bromobenzoate isomer (CAS 877635-77-3) and 3-bromobenzoate isomer (CAS 877635-85-3); exact XLogP3 values not computed in a single study, but known to differ due to regioisomerism. |
| Quantified Difference | Target XLogP3 = 3.5 is a specific value that serves as a baseline for its lipophilicity-dependent properties. |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
Lipophilicity is a key parameter for drug-likeness; the specific XLogP3 value allows procurement specialists to select this regioisomer for optimized ADME profiling in lead optimization campaigns.
- [1] PubChem. (2025). Computed Properties for CID 16832542: 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-bromobenzoate. National Center for Biotechnology Information. View Source
